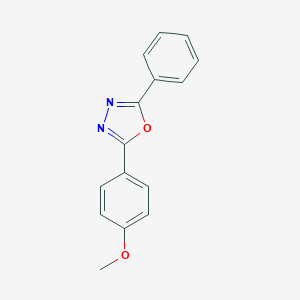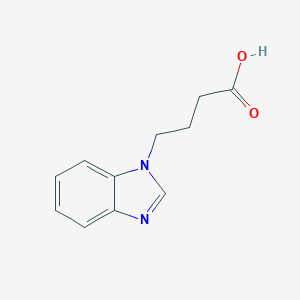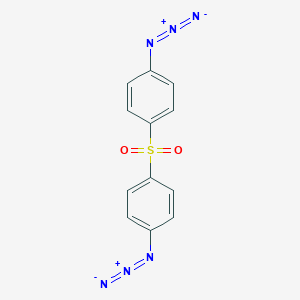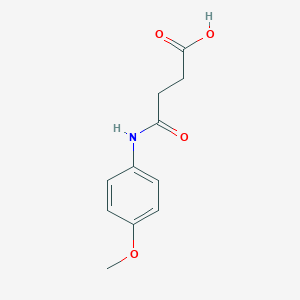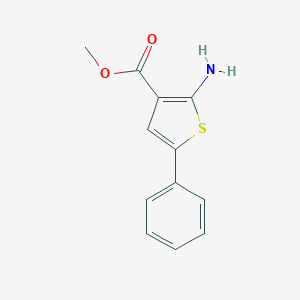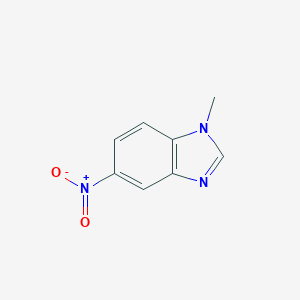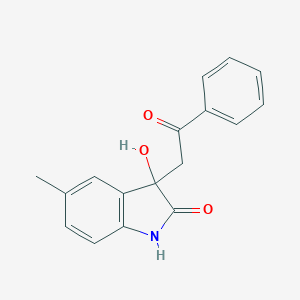
3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one, also known as HPI, is a synthetic compound that belongs to the class of indole derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties and biological activities.
Mécanisme D'action
The mechanism of action of 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one is not fully understood, but it is believed to act by inhibiting the activity of protein kinase C, a family of enzymes that play a key role in cell signaling and regulation. 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one has also been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one has been shown to exhibit antibacterial effects against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also limitations to the use of 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one. One potential application is in the development of new anti-cancer drugs. 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one has been shown to exhibit anti-cancer effects, and further research may lead to the development of more potent and selective anti-cancer drugs. Additionally, 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one and its potential applications in scientific research.
In conclusion, 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one is a synthetic compound that exhibits a wide range of biological activities and has potential applications in scientific research. Its unique chemical properties and biological activities make it a versatile tool for studying various biological processes. Further research is needed to fully understand the mechanism of action of 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one and its potential applications in the development of new drugs and treatments for various diseases.
Méthodes De Synthèse
3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the condensation of 3-acetylindole with benzaldehyde to form 3-phenacylindole. The second step involves the alkylation of 3-phenacylindole with 2-bromoacetone to form 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one has been used as a tool to study the mechanisms of action of various biological processes, including the inhibition of protein kinase C and the modulation of the immune system.
Propriétés
Numéro CAS |
70452-20-9 |
|---|---|
Nom du produit |
3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one |
Formule moléculaire |
C17H15NO3 |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one |
InChI |
InChI=1S/C17H15NO3/c1-11-7-8-14-13(9-11)17(21,16(20)18-14)10-15(19)12-5-3-2-4-6-12/h2-9,21H,10H2,1H3,(H,18,20) |
Clé InChI |
JVXZNLOGZFTKPU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=CC=C3)O |
SMILES canonique |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=CC=C3)O |
Autres numéros CAS |
70452-20-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



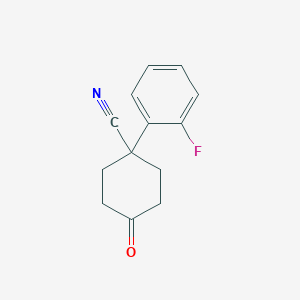
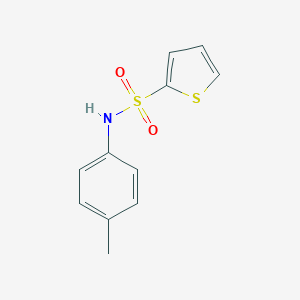
![1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid](/img/structure/B182904.png)
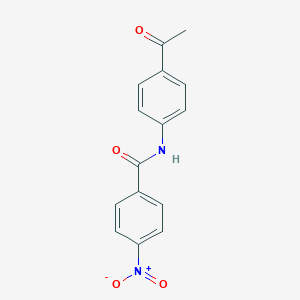
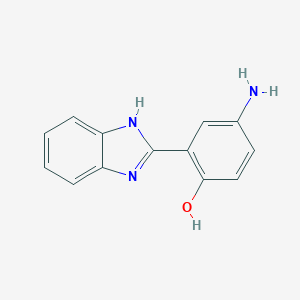
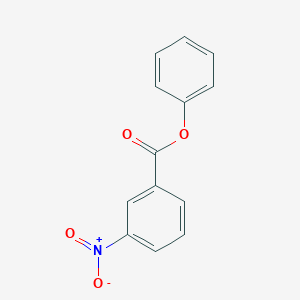
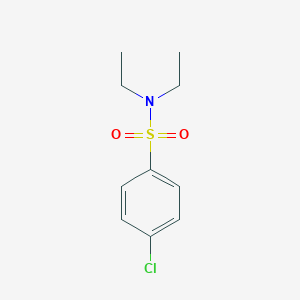
![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline](/img/structure/B182909.png)
